Virosine B

Description

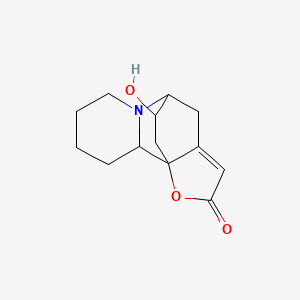

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWKXNNRMAUAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Virosine B: A Technical Guide on its Discovery, Natural Source, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B is a member of the Securinega alkaloids, a structurally complex class of natural products. This technical guide provides a comprehensive overview of the discovery and natural sourcing of this compound. It details the phytochemical context of its host organism, outlines a general methodology for its isolation, and presents available data on its biological activities. A significant aspect of this compound's history, its structural reassignment, is also discussed, highlighting the importance of rigorous spectroscopic and synthetic verification in natural product chemistry. This document aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this compound and related Securinega alkaloids.

Discovery and Structural Elucidation

Initial Discovery and Natural Source

This compound is a tetracyclic alkaloid belonging to the Securinega class of natural products. These alkaloids are primarily isolated from subtropical plants of the Phyllanthaceae family. The principal natural source of this compound is Flueggea virosa (also known as Securinega virosa), a shrub widely distributed in tropical regions of Africa, Asia, and Australia.[1] The plant has a history of use in traditional medicine for various ailments.[2][3]

Structural Reassignment of (+)-Virosine B

A critical development in the study of this compound was the reassignment of the absolute configuration of the enantiomer, (+)-Virosine B. Initial structural elucidation proposed a specific stereochemistry that was later revised based on bio-inspired total synthesis efforts. This highlights the complexity of the Securinega alkaloid structures and the power of synthetic chemistry in verifying and correcting proposed natural product structures. Researchers working with this compound should be aware of this historical correction to ensure they are referencing the correct chemical entity.

Phytochemistry and Isolation

General Phytochemical Profile of Flueggea virosa

Flueggea virosa is a rich source of diverse secondary metabolites. Beyond the Securinega alkaloids, the plant is known to produce a variety of other phytochemicals, including:

-

Alkaloids: Besides this compound, numerous other Securinega alkaloids such as securinine, norsecurinine, virosecurinine, and viroallosecurinine have been isolated from this plant.[1] The plant is also known to produce dimeric and trimeric indolizidine alkaloids.[4][5]

-

Terpenoids: A variety of terpenoids, including diterpenoids, have been identified.[2]

-

Polyphenols: Flavonoids and other phenolic compounds are present in the plant extracts.[2][3]

-

Other compounds: The plant also contains tannins, saponins, and cardiac glycosides.[3]

Experimental Protocol for Isolation of Securinega Alkaloids

1. Plant Material Collection and Preparation:

-

The twigs and leaves of Flueggea virosa are collected and air-dried in the shade.

-

The dried plant material is then ground into a coarse powder.

2. Extraction:

-

The powdered plant material is exhaustively extracted with methanol (MeOH) at room temperature.

-

The resulting crude methanol extract is concentrated under reduced pressure to yield a residue.

3. Acid-Base Partitioning:

-

The residue is suspended in a 3% aqueous tartaric acid solution and partitioned with chloroform (CHCl₃) to remove non-alkaloidal constituents.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with an ammonia solution to a pH of approximately 9-10.

-

The basified solution is subsequently extracted with CHCl₃ to obtain the crude alkaloid fraction.

4. Chromatographic Separation:

-

The crude alkaloid extract is subjected to column chromatography on silica gel.

-

A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing percentage of methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are pooled.

5. Further Purification:

-

Fractions containing the target compound, this compound, are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

6. Structure Elucidation:

-

The structure of the isolated this compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and comparison with published data.

Diagram of the General Isolation Workflow:

Caption: General workflow for the isolation of this compound.

Biological Activity

The biological activities of many Securinega alkaloids from Flueggea virosa have been investigated, revealing a range of interesting properties. However, specific quantitative data for this compound is limited in the available literature. The following table summarizes the reported biological activities of various extracts of F. virosa and some of its constituent alkaloids.

| Substance/Extract | Activity | Cell Line/Model | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| Flueggea virosa Methanol Extract | Antiproliferative | RD (rhabdomyosarcoma) | IC₅₀ = 11.3 µg/mL | [6] |

| Hep-2C (laryngeal carcinoma) | IC₅₀ = 7.2 µg/mL | [6] | ||

| Flueggea virosa Ethyl Acetate Fraction (leaves) | Antiplasmodial | Plasmodium berghei-infected mice | 86% suppression of parasitemia | [6] |

| Flueggea virosa Methanol/Water Extract (leaves) | Antiplasmodial | Plasmodium falciparum | IC₅₀ = 3 µg/mL | [6] |

| Flueggenine D (dimeric alkaloid) | Anti-HIV | In vitro assay | EC₅₀ = 7.8 ± 0.8 µM | [5] |

| Virosecurinine | Cytotoxicity | Various tumor cell lines | LD₅₀ = 73 mg/kg (mice) | [1] |

Note: While the table provides context on the bioactivity of compounds from the same natural source, it is crucial to note the absence of specific data for this compound. This represents a significant knowledge gap and an opportunity for future research.

Signaling Pathways

Currently, there is no published research detailing the specific signaling pathways modulated by this compound. The mechanism of action for most Securinega alkaloids is not fully elucidated, although some, like securinine, have been suggested to interact with neurotransmitter systems. The structural similarity of this compound to other cytotoxic alkaloids from F. virosa suggests that it may also possess antiproliferative properties, but the underlying molecular targets and pathways remain to be investigated.

Conclusion and Future Directions

This compound is a structurally intriguing Securinega alkaloid with a well-defined natural source, Flueggea virosa. The reassignment of its structure underscores the necessity of rigorous analytical and synthetic methods in natural product chemistry. While general protocols for its isolation can be inferred from the literature on related compounds, a detailed, optimized procedure is yet to be published.

The most significant gap in our current understanding of this compound is the lack of quantitative data on its biological activities and its mechanism of action. Given the promising cytotoxic and anti-HIV activities of other alkaloids isolated from F. virosa, a thorough biological evaluation of pure this compound is warranted. Future research should focus on:

-

Developing a standardized and efficient protocol for the isolation of this compound in sufficient quantities for comprehensive biological screening.

-

Screening this compound against a panel of cancer cell lines to determine its cytotoxic and antiproliferative potential, including the determination of IC₅₀ values.

-

Investigating the antiviral, antimicrobial, and other potential therapeutic activities of this compound.

-

Elucidating the mechanism of action and identifying the molecular targets and signaling pathways affected by this compound.

Such studies will be instrumental in determining the potential of this compound as a lead compound for the development of new therapeutic agents.

References

Virosine B from Virola oleifera: A Technical Whitepaper

Executive Summary

This technical guide aims to provide a comprehensive overview of Virosine B, an alkaloid isolated from the medicinal plant Virola oleifera. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural compounds. However, extensive literature searches have revealed a significant lack of specific data on this compound. While the plant genus Virola is known for its rich phytochemistry and traditional medicinal uses, detailed information regarding the isolation, characterization, biological activity, and mechanism of action of this compound is not available in the public domain.

This guide will therefore focus on the broader context of Virola oleifera and the general methodologies applicable to the study of alkaloids from this and related species. The absence of specific data on this compound underscores a potential area for future research and discovery.

Introduction to Virola oleifera

Virola oleifera, a member of the Myristicaceae family, is a tree native to the rainforests of Central and South America.[1][2] Traditionally, various parts of the plant, including its resin and seeds, have been used in folk medicine to treat a range of ailments such as rheumatic pain, asthma, ulcers, and skin diseases.[2][3][4] The plant is a known source of a diverse array of secondary metabolites, including lignans, flavonoids, and alkaloids, which are believed to contribute to its pharmacological properties.[1][4][5] The ethnopharmacological relevance of Virola species has prompted scientific investigation into their phytochemical composition and biological activities.[1][2]

Alkaloids from Virola Species

The genus Virola is recognized for producing a variety of alkaloids, many of which possess interesting biological activities.[6][7][8] Alkaloids are a class of naturally occurring organic compounds that contain at least one nitrogen atom and often exhibit significant physiological effects on humans and other animals.[6] The antiviral potential of alkaloids, as a chemical class, has been a subject of considerable research, with various compounds demonstrating the ability to interfere with viral life cycles.[6][7][8][9][10]

This compound: An Elusive Alkaloid

Despite mentions of this compound as an alkaloid originating from Virola oleifera, detailed scientific literature dedicated to this specific compound is conspicuously absent. Searches for its isolation, structural elucidation, spectroscopic data (NMR, IR, MS), and biological activity have not yielded any specific results. This lack of information prevents a detailed discussion on its chemical properties, potential therapeutic applications, and mechanism of action.

General Methodologies for Alkaloid Research from Virola Species

In the absence of specific protocols for this compound, this section outlines general experimental methodologies that are commonly employed for the isolation and characterization of alkaloids from plant sources, including the Virola genus.

Extraction of Alkaloids

The extraction of alkaloids from plant material is the initial and a crucial step in their study. A general workflow for the extraction of alkaloids from Virola species is presented below.

Caption: General workflow for the extraction of alkaloids.

A common method involves the maceration of the dried and powdered plant material with an organic solvent like methanol or ethanol. The resulting mixture is then filtered to yield a crude extract containing a mixture of phytochemicals, including alkaloids.

Purification of Alkaloids

The crude extract requires further purification to isolate individual alkaloids. This is typically achieved through a series of chromatographic techniques.

Caption: General workflow for the purification of alkaloids.

Column chromatography using stationary phases like silica gel or alumina is often the first step to separate the components of the crude extract based on their polarity. The collected fractions are then analyzed using Thin Layer Chromatography (TLC). Fractions containing the compound of interest are often subjected to further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure alkaloid.

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

| Spectroscopic Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound. Fragmentation patterns can offer clues about the structure. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule, including the connectivity of atoms and their spatial arrangement. |

Potential Biological Activities and Future Directions

Given the broad range of biological activities reported for other alkaloids and extracts from Virola species, it is plausible that this compound may also possess interesting pharmacological properties. The general antiviral potential of alkaloids suggests that this compound could be a candidate for antiviral screening.[6][7][8]

The complete absence of data on this compound highlights a significant knowledge gap and a promising avenue for future research. The primary steps for future investigation would be:

-

Re-isolation and unambiguous identification of this compound from Virola oleifera.

-

Complete structural elucidation using modern spectroscopic methods.

-

Comprehensive screening for biological activities , including but not limited to antiviral, anti-inflammatory, and cytotoxic properties.

-

If promising activity is identified, subsequent studies should focus on its mechanism of action and potential effects on cellular signaling pathways .

Conclusion

While the initial aim of this technical guide was to provide an in-depth overview of this compound from Virola oleifera, the current state of scientific literature does not permit such a detailed analysis. The information on this specific alkaloid is exceptionally scarce. This document has instead provided a broader context of Virola oleifera and outlined the general methodologies that would be essential for any future research on this compound. The lack of data on this compound represents a clear opportunity for natural product chemists and pharmacologists to contribute new knowledge to the field. Further investigation into the phytochemistry of Virola oleifera is warranted to isolate and characterize its constituents, including the elusive this compound, and to explore their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity [mdpi.com]

- 3. Development and Evaluation of Virola oleifera Formulation for Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical and pharmacological investigations of Virola oleifera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Antiviral Action of Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Antiviral Action of Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Physical and Chemical Properties of (+)-Virosecurinine

Disclaimer: The compound "Virosine B" is not found in the established chemical literature. This guide focuses on (+)-Virosecurinine , a structurally related and well-documented alkaloid, assuming it to be the compound of interest.

Introduction

(+)-Virosecurinine is a tetracyclic indolizidine alkaloid isolated from plants of the Flueggea (formerly Securinega) genus, particularly Flueggea suffruticosa and Flueggea virosa.[1][2][3] It belongs to the Securinega alkaloid family, which is characterized by a unique bridged ring system.[1] Virosecurinine is an optical isomer of securinine.[4] This class of compounds has garnered significant interest from the scientific community due to its diverse and potent biological activities, including neuroactivity and antitumor effects.[4][5] This document provides a comprehensive overview of the known physical and chemical properties of (+)-Virosecurinine, detailed experimental protocols for their determination, and insights into its biological interactions.

Chemical Identity and Structure

Virosecurinine possesses a complex, rigid tetracyclic structure featuring a butenolide ring fused to a piperidine and a pyrrolidine ring.[1]

-

IUPAC Name: (1R,2S,8R)-14-oxa-7-azatetracyclo[6.6.1.0¹,¹¹.0²,⁷]pentadeca-9,11-dien-13-one[6]

-

CAS Registry Number: 6704-68-3[7]

-

Molecular Formula: C₁₃H₁₅NO₂[7]

-

Molecular Weight: 217.26 g/mol [6]

Physical and Chemical Properties

The physicochemical properties of (+)-Virosecurinine are summarized in the table below. These properties are crucial for its isolation, characterization, and formulation in drug development processes.

| Property | Value | Reference(s) |

| Physical State | Solid, Crystalline | [7] |

| Melting Point | 141-142 °C | [7] |

| Optical Rotation | Varies with solvent and conditions | N/A |

| Solubility | Soluble in chloroform, methanol, ethanol; sparingly soluble in water | General alkaloid solubility |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of Virosecurinine. Key data from various spectrometric techniques are summarized below.

| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |

| Mass Spectrometry (MS) | [M+H]⁺: m/z 218.1179. High-resolution mass spectrometry (HRMS) confirms the elemental composition. Fragmentation patterns help in identifying the core tetracyclic structure. | [8] |

| ¹H NMR Spectroscopy | Complex spectrum with characteristic signals for olefinic protons in the butenolide ring and aliphatic protons of the fused ring system. Specific chemical shifts and coupling constants are solvent-dependent. | [9] |

| ¹³C NMR Spectroscopy | Signals corresponding to 13 carbon atoms, including a characteristic carbonyl carbon from the lactone ring, olefinic carbons, and aliphatic carbons of the cage-like structure. | [9] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the α,β-unsaturated γ-lactone carbonyl group (C=O stretch) and C=C double bond stretches. | [10][11] |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. The following sections outline the standard protocols used to determine the properties of Virosecurinine.

Virosecurinine is typically extracted from the dried leaves and stems of Flueggea suffruticosa or Flueggea virosa.[3]

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus.

-

Acid-Base Partitioning: The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an immiscible organic solvent (e.g., ethyl acetate) to separate alkaloids from neutral compounds. The aqueous layer, containing the protonated alkaloids, is collected.

-

Basification and Re-extraction: The acidic aqueous layer is basified (e.g., with NH₄OH to pH 9-10) to deprotonate the alkaloids, which are then re-extracted into an organic solvent like chloroform or dichloromethane.

-

Chromatography: The resulting crude alkaloid mixture is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the individual alkaloids. Fractions are monitored by Thin Layer Chromatography (TLC).

-

Crystallization: Fractions containing pure Virosecurinine are combined, the solvent is evaporated, and the residue is crystallized from a suitable solvent system (e.g., acetone-hexane) to yield pure crystals.

Optical rotation is measured using a polarimeter to confirm the chirality of the molecule.

-

Sample Preparation: A precise concentration of Virosecurinine is prepared by dissolving a known mass of the compound in a specific volume of a spectroscopic-grade solvent (e.g., chloroform) in a volumetric flask.[12]

-

Instrumentation: A polarimeter is calibrated using a blank (pure solvent). The light source is typically a sodium D-line (589 nm).[12]

-

Measurement: The prepared solution is placed in a sample cell of a known path length (typically 1 decimeter). The observed angle of rotation (α) is measured at a constant temperature (e.g., 20 °C).[13]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{\alpha}{c \cdot l} where T is the temperature, D refers to the sodium D-line, α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.[12][13]

Standard spectrometric techniques are employed for structural confirmation.[10][14]

-

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR, ¹³C NMR, and 2D NMR (like COSY and HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to establish proton and carbon frameworks and their connectivity.[9]

-

Mass Spectrometry: High-resolution mass spectra are typically obtained using electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula.[9]

-

IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

Biological Activity and Signaling Pathways

Virosecurinine exhibits a range of biological activities, with its neuroactivity being particularly well-studied. It is a known antagonist of the γ-aminobutyric acid (GABA) receptor, specifically the GABA-A receptor subtype.[15][16] GABA is the primary inhibitory neurotransmitter in the central nervous system.[17]

By acting as a competitive antagonist, Virosecurinine binds to the GABA-A receptor but does not activate it, thereby blocking the inhibitory action of GABA.[15][18] This inhibition of GABAergic signaling leads to a net increase in neuronal excitability, which underlies its stimulant and convulsant effects.[16]

Caption: Virosecurinine blocks the binding of GABA to its receptor, preventing neuronal inhibition.

Recent studies have highlighted the antitumor potential of Virosecurinine. It has been shown to inhibit proliferation and induce apoptosis in various cancer cell lines, including human leukemia THP-1 cells.[4] The mechanism involves the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical pathway that regulates cell growth, survival, and proliferation.[4] Virosecurinine treatment leads to the downregulation of key proteins like PI3K, AKT, and mTOR, ultimately triggering apoptosis in cancer cells.[4]

Caption: Virosecurinine inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis in cancer cells.

Experimental Workflow Visualization

The process from plant material to pure, characterized compound follows a logical and systematic workflow.

Caption: General workflow for the isolation and characterization of (+)-Virosecurinine.

Conclusion

(+)-Virosecurinine is a structurally complex natural product with significant and diverse biological activities. Its well-defined physical and chemical properties, along with established spectroscopic data, provide a solid foundation for its identification and quantification. The elucidation of its mechanisms of action, particularly as a GABA-A receptor antagonist and an inhibitor of the PI3K/AKT/mTOR pathway, opens avenues for its potential application in neuroscience and oncology. The detailed protocols and workflows provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxic principles of Securinega virosa: virosecurinine and viroallosecurinine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Virosecurinine induces apoptosis in human leukemia THP-1 cells and other underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (+)-Virosecurinine | C13H15NO2 | CID 928095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 2-Allosecurinine | C13H15NO2 | CID 267769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities - part I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 11. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. lehigh.edu [lehigh.edu]

- 15. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GABA receptor antagonist - Wikipedia [en.wikipedia.org]

- 17. medchemexpress.com [medchemexpress.com]

- 18. go.drugbank.com [go.drugbank.com]

Virosine B: A Technical Overview of its Molecular Characteristics, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Foreword

Virosine B, a naturally occurring alkaloid, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its molecular properties, and available information regarding its isolation and biological context. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Molecular Profile of this compound

This compound is classified as a Securinega alkaloid, a class of tetracyclic compounds known for their complex structures and biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These data are essential for its identification, purification, and formulation in research settings.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | [1][2] |

| Molecular Weight | 235.28 g/mol | [1][2] |

| CAS Number | 1052228-70-2 | [1][2] |

Isolation and Synthesis

This compound is an alkaloid that is isolated from the plant Flueggea virosa (also known as Securinega virosa), a shrub found in tropical regions of Africa and Asia.[2] The roots of this plant are a known source of this compound.[2]

General Alkaloid Extraction from Flueggea virosa

Total Synthesis

A bio-inspired total synthesis of twelve Securinega alkaloids, including a structural reassignment of (+)-Virosine B, has been reported.[3] This synthetic route provides an alternative to isolation from natural sources and allows for the preparation of analogues for structure-activity relationship studies.[3]

Biological Activity and Potential Applications

Research into the biological effects of this compound is still in its early stages. However, studies on extracts of Flueggea virosa and related alkaloids suggest potential therapeutic applications.

Antiviral Activity

Extracts from Flueggea virosa have been shown to contain a variety of Securinega alkaloids, some of which have demonstrated weak to moderate anti-HIV activity.[4] While the specific activity of purified this compound has not been detailed, this provides a rationale for further investigation into its antiviral properties.

Anticancer Activity

Decoctions from the roots of F. virosa are traditionally used in the treatment of cancer.[5] Methanol extracts of the plant have shown antiproliferative action against human cancer cell lines, including rhabdomyosarcoma (RD) and laryngeal carcinoma (Hep-2C).[5] The presence of numerous alkaloids, including this compound, is believed to contribute to these cytotoxic effects.[5]

Other Pharmacological Effects

Extracts of Flueggea virosa have been traditionally used for a variety of ailments and have been reported to possess antimicrobial, antiepileptic, antidiabetic, and analgesic effects.[5] However, the specific contribution of this compound to these activities has not been elucidated.

Future Directions

The current body of knowledge on this compound highlights it as a promising candidate for further pharmacological investigation. Future research should focus on the following areas:

-

Development of a standardized and detailed protocol for the isolation and purification of this compound from Flueggea virosa to ensure a consistent supply for research purposes.

-

Comprehensive evaluation of the biological activity of purified this compound , particularly its potential as an antiviral and anticancer agent.

-

Elucidation of the mechanism of action and identification of the specific signaling pathways modulated by this compound to understand its molecular targets.

-

Structure-activity relationship studies through the synthesis of this compound analogues to optimize its biological activity and pharmacokinetic properties.

The information compiled in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery. Further exploration of this compound and other alkaloids from Flueggea virosa holds the potential to uncover novel therapeutic agents.

References

- 1. Alkaloid constituents from the fruits of <i>Flueggea virosa</i> [cjnmcpu.com]

- 2. mdpi.com [mdpi.com]

- 3. Bio-inspired Total Synthesis of Twelve Securinega Alkaloids: Structural Reassignments of (+)-Virosine B and (-)-Episecurinol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Securinega alkaloids with anti-HIV activity from Flueggea virosa - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. encyclopedia.pub [encyclopedia.pub]

The Biological Activity of Securinega Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Securinega alkaloids, a class of tetracyclic indolizidine alkaloids primarily isolated from plants of the Securinega, Flueggea, and Margaritaria genera, have garnered significant scientific interest due to their diverse and potent biological activities.[1] Historically, the most well-known member, securinine, was utilized for its central nervous system (CNS) stimulant properties.[1][2] However, recent research has unveiled a broad spectrum of pharmacological effects, including promising anticancer, neuroprotective, antiviral, and antifungal activities, positioning these natural products as valuable scaffolds for drug discovery and development.[3][4][5]

This technical guide provides a comprehensive overview of the biological activities of Securinega alkaloids, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activities of various Securinega alkaloids, providing a comparative analysis of their potency.

Table 1: Cytotoxic Activity of Securinega Alkaloids against Cancer Cell Lines

| Alkaloid | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Securinine | HeLa (Cervical Cancer) | SRB | 6 | [6] |

| MCF-7 (Breast Cancer) | SRB | 10 | [6] | |

| A549 (Lung Cancer) | SRB | 11 | [6] | |

| HGC27 (Gastric Cancer) | CCK-8 | 13.47 | [7] | |

| MGC803 (Gastric Cancer) | CCK-8 | 18.1 | [7] | |

| HCT-116 (Colon Cancer) | MTT | 17.5 (p53-/-) | [8] | |

| HCT-116 (Colon Cancer) | MTT | 50 (p53+/+) | [8] | |

| A375 (Melanoma) | Not Specified | 70 nM (derivative) | [9] | |

| HL-60 (Leukemia) | Not Specified | 70 nM (derivative) | [9] | |

| L-securinine | A549 (Lung Cancer) | CCK-8 | 4.73 (36h) | [8] |

| Virosecurinine | THP-1 (Leukemia) | CCK-8 | 23.615 (48h) | [8] |

| Securingine D | A549 (Lung Cancer) | Not Specified | 1.5 | [10] |

| SK-OV-3 (Ovarian Cancer) | Not Specified | 6.8 | [10] | |

| SK-MEL-2 (Melanoma) | Not Specified | 6.8 | [10] | |

| HCT15 (Colon Cancer) | Not Specified | 6.8 | [10] | |

| Crude Methanol Extract (Securinega virosa) | U-1242 (Glioblastoma) | Not Specified | >100 µg/mL | [11] |

Table 2: Neuroprotective and GABA Receptor Binding Activity of Securinega Alkaloids

| Alkaloid | Activity | Assay | Concentration / IC50 | Effect | Reference |

| D-securinine | Neuroprotection | In vivo (Aβ25-35 induced toxicity) | 40 mg/kg | Improved cognitive deficits | [12] |

| Securinine | Anti-inflammatory | Nitric Oxide Production | Dose-dependent | Suppressed NO production in microglia | [9] |

| Securingine F | Neuritogenic | Neurite Outgrowth Assay | 20 µg/mL | 172.6 ± 1.2% of control | [10] |

| Securinine | GABA-A Receptor Binding | [3H]GABA displacement | ~50 µM | Antagonist | [13] |

| Dihydrosecurinine | GABA-A Receptor Binding | [3H]GABA displacement | ~50 µM | Antagonist | [13] |

| Allosecurinine | GABA-A Receptor Binding | [3H]GABA displacement | >1 mM | Weak antagonist | [13] |

| Virosecurinine | GABA-A Receptor Binding | [3H]GABA displacement | >1 mM | Weak antagonist | [13] |

| Securingine E | Anti-inflammatory | Nitric Oxide Production | IC50 = 12.6 µM | Potent inhibition in BV-2 cells | [10] |

| Secu'amamine A | Anti-inflammatory | Nitric Oxide Production | IC50 = 12.1 µM | Potent inhibition in BV-2 cells | [10] |

| Suffruticosine B | Anti-inflammatory | Nitric Oxide Production | IC50 = 1.1 µM | Potent inhibition in BV-2 cells | [10] |

| Suffruticosine A | Anti-inflammatory | Nitric Oxide Production | IC50 = 7.7 µM | Potent inhibition in BV-2 cells | [10] |

Table 3: Antiviral and Antifungal Activity of Securinega Alkaloids

| Alkaloid | Activity | Target | Assay | EC50 / Inhibition | Reference |

| Flueggenine D | Anti-HIV | HIV-1 in MT-4 cells | Not Specified | 7.8 ± 0.8 µM | [14] |

| Securinine | Antifungal | Alternaria brassicicola | Spore Germination | 100% inhibition at 200 ppm | [15] |

| Curvularia lunata | Spore Germination | 100% inhibition at 200 ppm | [15] | ||

| Curvularia pallenscens | Spore Germination | 100% inhibition at 200 ppm | [15] | ||

| Helminthosporium spiciferum | Spore Germination | 100% inhibition at 200 ppm | [15] | ||

| Nor-securinine | Antifungal | Helminthosporium frumentacei | Spore Germination | Effective at 1000 µg/ml | [16][17] |

| Erysiphe pisi | Powdery Mildew Development | Max inhibition at 2000 µg/ml | [16][17] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Harvest cells in the exponential growth phase and determine cell density using a hemocytometer.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the Securinega alkaloid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Incubation and Formazan Solubilization:

-

Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[18][19][20]

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Preparation and Fixation:

-

Seed cells in a 6-well plate and treat with the Securinega alkaloid for the desired time.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide at 50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

Apoptosis Detection by Western Blot

Western blotting is a technique used to detect specific proteins in a sample and can be employed to analyze the expression of key apoptosis-related proteins.

-

Protein Extraction:

-

Treat cells with the Securinega alkaloid for the desired time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins, often normalizing to a loading control protein like β-actin or GAPDH.[3][4][22][23][24]

-

Signaling Pathways and Mechanisms of Action

Securinega alkaloids exert their diverse biological effects by modulating various intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways implicated in their activity.

Anticancer Activity: PI3K/AKT/mTOR and Apoptosis Signaling

Securinine has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting the PI3K/AKT/mTOR pathway and modulating the expression of apoptosis-related proteins.[25]

References

- 1. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective Effects of the Securinine-Analogues: Identification of Allomargaritarine as a Lead Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Dependent Activity of Natural GABA(A) Receptor Modulators [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory and Neuroprotective Role of Natural Product Securinine in Activated Glial Cells: Implications for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Securinega Alkaloids from the Twigs of Securinega suffruticosa and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor and apoptotic effects of quercetin on human melanoma cells involving JNK/P38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotection by D-securinine against neurotoxicity induced by beta-amyloid (25-35) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Securinine alkaloids: a new class of GABA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antifungal Susceptibility of 596 Aspergillus fumigatus Strains Isolated from Outdoor Air, Hospital Air, and Clinical Samples: Analysis by Site of Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]

- 20. onclive.com [onclive.com]

- 21. Anti-herpesvirus activity of citrusinine-I, a new acridone alkaloid, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Screening of Chemical Libraries for New Antifungal Drugs against Aspergillus fumigatus Reveals Sphingolipids Are Involved in the Mechanism of Action of Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]

Virosine B: A Technical Guide to a Tetracyclic Alkaloid from Flueggea virosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virosine B is a tetracyclic alkaloid isolated from the plant Flueggea virosa (Roxb. ex Willd.) Royle, a member of the Phyllanthaceae family. This plant has a long history of use in traditional medicine across Africa and Asia for treating a variety of ailments, including rheumatism, parasitic infections, and inflammatory conditions. Phytochemical investigations of Flueggea virosa have revealed a rich diversity of alkaloids, with the Securinega type being the most prominent. These alkaloids are known for their wide range of biological activities, including anti-HIV, antimicrobial, antimalarial, and cytotoxic effects. While this compound itself has not been extensively studied, its structural relationship to other bioactive tetracyclic alkaloids from the same source suggests its potential as a valuable subject for further pharmacological investigation. This technical guide provides a comprehensive overview of this compound, its chemical context within the Flueggea alkaloids, and methodologies for its study, aimed at facilitating future research and drug discovery efforts.

Introduction to this compound and Flueggea virosa Alkaloids

Flueggea virosa is a versatile medicinal plant recognized for its rich phytochemical profile, particularly its diverse array of alkaloids.[1] Over 70 alkaloids have been isolated from this plant, with the majority belonging to the Securinega class of indolizidine alkaloids.[2] These compounds are characterized by a tetracyclic or pentacyclic ring system and have demonstrated a remarkable spectrum of biological activities.

This compound is a tetracyclic alkaloid identified from Flueggea virosa. Its chemical structure is distinct and contributes to the overall pharmacological profile of the plant's extracts. While specific biological data for this compound is limited in publicly available literature, the well-documented activities of its structural relatives from the same plant provide a strong rationale for its further investigation.

Chemical Structure of this compound

The chemical structure of this compound is presented below. It possesses a tetracyclic core, a common feature among many of the alkaloids isolated from Flueggea virosa.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃ | --INVALID-LINK-- |

| Molecular Weight | 235.28 g/mol | --INVALID-LINK-- |

| IUPAC Name | 15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.0¹,¹⁰.0²,⁷]pentadec-10-en-12-one | --INVALID-LINK-- |

| CAS Number | 1052228-70-2 | --INVALID-LINK-- |

Relation to Other Tetracyclic Alkaloids from Flueggea virosa

This compound is part of a large family of tetracyclic and pentacyclic alkaloids isolated from Flueggea virosa. The most studied of these are the Securinega-type alkaloids, which are known for their potent biological activities. Understanding the structural and functional relationships between this compound and its co-occurring alkaloids is crucial for predicting its potential therapeutic applications.

Below is a Graphviz diagram illustrating the structural relationship between this compound and other representative alkaloids from Flueggea virosa.

Biological Activities of Related Flueggea virosa Alkaloids

Table 2: Reported Biological Activities of Selected Tetracyclic Alkaloids from Flueggea virosa

| Alkaloid | Biological Activity | IC₅₀ / EC₅₀ | Cell Line / Organism | Reference |

| Flueggenine D | Anti-HIV | 7.8 ± 0.8 µM | HIV-1 replication in C8166 cells | [3] |

| Virosecurinine | Cytotoxic | - | - | [4] |

| Viroallosecurinine | Cytotoxic | - | - | [4] |

| Securinine | Antimalarial | - | Plasmodium falciparum | [3] |

| Norsecurinine | Antimicrobial | - | Staphylococcus aureus | [5] |

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not explicitly published. However, the general methodologies used for the extraction and purification of Securinega-type alkaloids from Flueggea virosa are well-established and would be applicable to this compound.

Representative Isolation Protocol for Alkaloids from Flueggea virosa

The following protocol is a generalized procedure based on methodologies reported for the isolation of alkaloids from Flueggea species.

-

Extraction:

-

Air-dried and powdered plant material (e.g., roots, stems, or leaves) is extracted exhaustively with 95% ethanol at room temperature.

-

The solvent is evaporated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is suspended in 2% aqueous HCl and partitioned with ethyl acetate to remove neutral and weakly acidic components.

-

The acidic aqueous layer is then basified with NH₄OH to a pH of 9-10.

-

The basified solution is partitioned with chloroform to extract the crude alkaloids.

-

-

Chromatographic Separation:

-

The crude alkaloid fraction is subjected to column chromatography on silica gel.

-

A gradient elution system, typically starting with chloroform and gradually increasing the polarity with methanol, is used to separate the alkaloids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Purification:

-

Fractions containing compounds of interest are further purified by repeated column chromatography on silica gel or Sephadex LH-20.

-

Final purification is often achieved by preparative high-performance liquid chromatography (HPLC).

-

General Cytotoxicity Assay Protocol (MTT Assay)

This protocol describes a common method for evaluating the cytotoxic activity of natural products.

-

Cell Culture:

-

Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

The test compound (e.g., this compound) is dissolved in DMSO and diluted to various concentrations with culture medium.

-

The cells are treated with the test compound at different concentrations for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

-

Data Analysis:

General In Vitro Antiviral Assay Protocol (CPE Reduction Assay)

This protocol outlines a standard method for screening compounds for antiviral activity.[8][9]

-

Cell and Virus Preparation:

-

A suitable host cell line (e.g., Vero cells) is grown to confluence in 96-well plates.

-

A stock of the target virus (e.g., Herpes Simplex Virus, Influenza Virus) is prepared and titrated.

-

-

Assay Procedure:

-

The test compound is serially diluted in culture medium.

-

The cell monolayers are infected with the virus in the presence of varying concentrations of the test compound.

-

Control wells include uninfected cells, virus-infected cells without the compound (virus control), and cells treated with the compound alone (toxicity control).

-

The plates are incubated until the cytopathic effect (CPE) is complete in the virus control wells.

-

-

Data Analysis:

-

The cells are stained with a vital stain (e.g., crystal violet), and the absorbance is read on a plate reader.

-

The percentage of CPE reduction is calculated for each compound concentration.

-

The EC₅₀ value (the effective concentration that inhibits 50% of the viral CPE) is determined from the dose-response curve.

-

Structural Elucidation and Data Presentation

The definitive structure of this compound and other novel alkaloids is determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

Table 3: Representative ¹H and ¹³C NMR Data for Securinine (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 67.5 | 3.15 (dd, 7.0, 2.5) |

| 3 | 26.2 | 1.80 (m), 2.05 (m) |

| 4 | 28.9 | 1.65 (m), 1.95 (m) |

| 5 | 36.4 | 1.50 (m), 2.10 (m) |

| 6 | 59.8 | 2.50 (d, 11.0) |

| 7 | - | - |

| 8 | 45.1 | 2.35 (m) |

| 9 | 137.8 | 6.45 (d, 6.0) |

| 10 | 120.5 | 5.90 (d, 6.0) |

| 11 | - | - |

| 12 | 174.5 | - |

| 13 | 78.2 | 4.60 (s) |

| 14 | 130.1 | - |

| 15 | 125.8 | - |

Note: This data is illustrative and based on published spectra for securinine. Actual values may vary slightly depending on experimental conditions.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of this compound.

References

- 1. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloid constituents from the fruits of <i>Flueggea virosa</i> [cjnmcpu.com]

- 3. New Securinega alkaloids with anti-HIV activity from Flueggea virosa - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. japsonline.com [japsonline.com]

- 8. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]

- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

The Enigmatic Alkaloids of Virola oleifera: An Ethnobotanical and Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Virola oleifera, a member of the Myristicaceae family, has a long history of use in traditional medicine throughout its native range in the Brazilian Atlantic Forest.[1] While recognized for its resinous exudate and purported therapeutic properties, a comprehensive understanding of its alkaloid composition and their specific pharmacological activities remains a developing area of scientific inquiry. This technical guide synthesizes the current, albeit limited, knowledge regarding the ethnobotanical uses of Virola oleifera with a focus on its alkaloids, providing available data, outlining experimental approaches, and identifying critical knowledge gaps for future research.

Ethnobotanical Landscape

Traditional practices have utilized various parts of Virola oleifera for a range of ailments. The reddish exudate from the bark is popularly used to treat skin conditions, alleviate pain, and as an anti-bleeding agent for wounds and ulcers.[1][2] The seed oils are employed in folk remedies for conditions such as asthma, rheumatism, and intestinal worms.[1] While other species within the Virola genus are well-known for their hallucinogenic properties due to the presence of tryptamine alkaloids like N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), the specific psychoactive use of Virola oleifera is not as extensively documented in the available scientific literature.[2][3] However, the presence of alkaloids in the genus necessitates a thorough investigation into the specific alkaloid profile of Virola oleifera.

Quantitative Analysis of Alkaloid Content

Table 1: Illustrative Alkaloid Content in Other Plant Species (for comparative purposes)

| Plant Species | Plant Part | Alkaloid Content (% w/w) | Reference |

| Moringa oleifera | Leaves | 0.3% (as Total Alkaloid Equivalent Quinine) | [4] |

| Moringa oleifera and Vernonia amygdalina (mixture) | Leaves (ethanolic extract) | 3.2% | [5] |

Note: This table is for illustrative purposes only and does not represent data for Virola oleifera.

Experimental Protocols

To advance the understanding of Virola oleifera's alkaloids, robust and reproducible experimental protocols are essential. Based on established methodologies for alkaloid research, the following outlines a potential workflow for the extraction, isolation, and quantification of alkaloids from Virola oleifera.

Alkaloid Extraction

A common approach for the extraction of alkaloids from plant material involves solvent extraction.

Methodology:

-

Sample Preparation: Collect fresh or dried plant material (e.g., bark, leaves). Grind the material into a fine powder to increase the surface area for extraction.

-

Maceration/Soxhlet Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) for a specified period (e.g., 24-72 hours) with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with methanol or ethanol. This method allows for continuous extraction with fresh solvent.

-

-

Solvent Evaporation: After extraction, concentrate the solvent in vacuo using a rotary evaporator to obtain a crude extract.

Alkaloid Isolation and Purification (Acid-Base Extraction)

This classical technique separates alkaloids from other plant constituents based on their basic nature.

Methodology:

-

Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 5% hydrochloric acid). This will protonate the alkaloids, making them water-soluble.

-

Defatting: Wash the acidic solution with a nonpolar solvent (e.g., hexane or dichloromethane) to remove fats, waxes, and other non-alkaloidal compounds. Discard the organic layer.

-

Basification: Make the aqueous solution alkaline (pH 9-10) by adding a base (e.g., ammonium hydroxide). This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Extraction of Free Base Alkaloids: Extract the basified aqueous solution with a nonpolar solvent (e.g., dichloromethane or chloroform). The alkaloids will partition into the organic layer.

-

Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to yield the purified alkaloid fraction.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique for the quantification of specific alkaloids.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of known concentrations for the target alkaloids (if available).

-

Sample Preparation: Dissolve the purified alkaloid fraction in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

-

Chromatographic Separation:

-

Column: Utilize a C18 reversed-phase column.

-

Mobile Phase: Employ a gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acid (e.g., formic acid) to improve peak shape.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

-

Quantification: Construct a calibration curve from the standard solutions and use it to determine the concentration of the alkaloids in the sample.

Potential Signaling Pathways

Given the presence of tryptamine alkaloids in other Virola species, it is plausible that the alkaloids of V. oleifera interact with the serotonergic system. Tryptamines like DMT and 5-MeO-DMT are known agonists of serotonin receptors, particularly the 5-HT2A receptor, which is a key mediator of psychedelic effects.

Diagram of a Putative Tryptamine Alkaloid Signaling Pathway

Caption: Putative signaling pathway of Virola oleifera tryptamine alkaloids via the 5-HT2A receptor.

Experimental Workflow Diagram

Caption: Experimental workflow for the study of Virola oleifera alkaloids.

Future Directions and Conclusion

The ethnobotanical history of Virola oleifera suggests a rich source of bioactive compounds, with its alkaloids being of particular interest for drug discovery and development. However, the current scientific literature lacks the specific, in-depth data required to fully realize this potential. Future research should prioritize the following:

-

Comprehensive Phytochemical Profiling: Detailed analysis of the alkaloid content of different parts of Virola oleifera using modern analytical techniques like LC-MS/MS and GC-MS.

-

Quantitative Analysis: Establishment of validated methods for the quantification of major and minor alkaloids to understand their concentration and variability.

-

Pharmacological Screening: In vitro and in vivo studies to determine the specific molecular targets and signaling pathways of isolated alkaloids.

-

Toxicological Evaluation: Assessment of the safety profile of purified alkaloids and crude extracts.

By addressing these knowledge gaps, the scientific community can unlock the therapeutic potential of Virola oleifera and its unique alkaloidal constituents, paving the way for the development of novel pharmaceuticals.

References

- 1. Pharmacological Extracts and Molecules from Virola Species: Traditional Uses, Phytochemistry, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The ethnobotany of psychoactive plant use: a phylogenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jurnal.globalhealthsciencegroup.com [jurnal.globalhealthsciencegroup.com]

- 5. lafiascijournals.org.ng [lafiascijournals.org.ng]

Virosine B and the Securinega Alkaloids: A Technical Guide to a Promising Structural Class

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virosine B belongs to the Securinega alkaloids, a diverse family of tetracyclic natural products isolated from plants of the Phyllanthaceae family, such as Flueggea virosa[1][2][3]. This class of compounds has garnered significant attention in the scientific community due to its wide range of biological activities, including potent anticancer, neuroprotective, and antimicrobial effects[4][5][6]. The unique and complex architecture of Securinega alkaloids, characterized by a bridged tetracyclic system, has also made them a compelling target for total synthesis, paving the way for the creation of novel analogues with potentially enhanced therapeutic properties[1][4][7].

This technical guide provides an in-depth overview of the this compound structural class, focusing on the synthesis, biological activities, and mechanisms of action of these promising compounds. It is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Synthesis

The core structure of Securinega alkaloids, including this compound, is a tetracyclic system featuring a butenolide moiety and an azabicyclo[3.2.1]octane ring system[6]. The absolute configuration of this compound has been a subject of investigation, with recent studies leading to a reassignment of its stereochemistry[1][4][8]. The CAS number 1052228-70-2 is consistently associated with this compound[2][7][9][10]. Some literature also equates this compound with Securinol A, which has been assigned the CAS number 5008-48-0[5][11].

The total synthesis of several Securinega alkaloids, including the parent compound securinine and its diastereomer allosecurinine, has been successfully achieved, providing a foundation for the synthesis of this compound and its analogues[12]. Synthetic strategies often involve multi-step sequences to construct the complex tetracyclic core.

A general synthetic approach for creating dimeric securinine analogues, which share a similar structural foundation with this compound, is outlined below. This approach highlights the modularity of the synthesis, allowing for the introduction of diverse linker units to explore structure-activity relationships.

Experimental Workflow: Synthesis of Dimeric Securinine Analogues

Caption: General workflow for synthesizing dimeric securinine analogues.

Biological Activities and Quantitative Data

Securinega alkaloids exhibit a remarkable spectrum of biological activities. While specific quantitative data for this compound is limited in the current literature, extensive research on closely related analogues, particularly securinine and its derivatives, has demonstrated significant potential in several therapeutic areas.

Anticancer Activity

A primary focus of research on Securinega alkaloids has been their potent cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest[4].

| Compound/Analogue | Cell Line | Activity | IC50 (µM) | Reference |

| Securingine D | A549 (Lung Carcinoma) | Cytotoxic | 1.5 | [13] |

| SK-OV-3 (Ovarian Cancer) | Cytotoxic | 2.1 | [13] | |

| SK-MEL-2 (Melanoma) | Cytotoxic | 6.8 | [13] | |

| HCT15 (Colon Cancer) | Cytotoxic | 3.4 | [13] | |

| Securinine | HeLa (Cervical Cancer) | Cytotoxic | ~32.3 | [8] |

| Virosecurinine | P388 (Leukemia) | Cytotoxic | 1.2 | |

| Viroallosecurinine | P388 (Leukemia) | Cytotoxic | 2.5 |

Neuroprotective and Neuritogenic Activities

Several Securinega alkaloids have shown promise in the context of neurological disorders. They have been found to exhibit neuroprotective effects and to promote neurite outgrowth, suggesting potential applications in neurodegenerative diseases and nerve regeneration.

| Compound/Analogue | Assay | Activity | Effective Concentration | Reference |

| Securingine E | Nerve Growth Factor Production | Neuritogenic | 172.6 ± 1.2% at 20 µg/mL | [13] |

Anti-inflammatory Activity

Certain analogues have demonstrated potent anti-inflammatory properties by inhibiting the production of nitric oxide in microglia cells.

| Compound/Analogue | Assay | Activity | IC50 (µM) | Reference |

| Securingine C | NO Production Inhibition (BV-2 cells) | Anti-inflammatory | 12.6 | [13] |

| Securinol B | NO Production Inhibition (BV-2 cells) | Anti-inflammatory | 12.1 | [13] |

| Viroallosecurinine | NO Production Inhibition (BV-2 cells) | Anti-inflammatory | 1.1 | [13] |

| Norsecurinine | NO Production Inhibition (BV-2 cells) | Anti-inflammatory | 7.7 | [13] |

Mechanism of Action and Signaling Pathways

The diverse biological effects of Securinega alkaloids are attributed to their modulation of multiple intracellular signaling pathways. Key pathways implicated in their mechanism of action include the PI3K/Akt/mTOR, JAK/STAT, and MAPK pathways[1][4][12][14]. Furthermore, securinine has been shown to directly interact with tubulin, a critical component of the cytoskeleton, thereby disrupting microtubule dynamics[12][14].

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Securinega alkaloids have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells[4][14].

Caption: Securinega alkaloids inhibit key nodes in the PI3K/Akt/mTOR pathway.

Interaction with Tubulin

Securinine has been identified as a tubulin-binding agent, inhibiting microtubule assembly. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis, contributing to its anticancer effects[12][14].

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of Securinega alkaloids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogue) and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway.

-

Protein Extraction: Lyse treated and untreated cells in a suitable buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR).

-

Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

-

Tubulin Preparation: Use commercially available purified tubulin.

-

Assay Setup: In a 96-well plate, mix tubulin with a polymerization buffer containing GTP.

-

Compound Addition: Add the test compound at various concentrations.

-

Polymerization Monitoring: Monitor the increase in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Compare the polymerization curves of treated samples to the control to determine if the compound inhibits or promotes tubulin polymerization.

Conclusion and Future Directions

The Securinega alkaloids, with this compound as a notable member, represent a rich and underexplored source of biologically active compounds. Their potent anticancer and neuroprotective activities, coupled with their ability to modulate key cellular signaling pathways, make them highly attractive scaffolds for drug discovery and development. The successful total synthesis of several members of this class opens up avenues for the rational design and synthesis of novel analogues with improved efficacy and selectivity.

Future research should focus on elucidating the specific molecular targets of this compound and other less-studied Securinega alkaloids. A comprehensive evaluation of their in vivo efficacy and safety profiles is also crucial for their translation into clinical candidates. Furthermore, the development of more efficient and scalable synthetic routes will be essential for producing sufficient quantities of these complex molecules for extensive biological testing and potential therapeutic applications. The continued exploration of this fascinating class of natural products holds great promise for the discovery of next-generation therapeutics for a range of human diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total syntheses of (±)-securinine and (±)- allosecurinine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unique indolizidine alkaloid securinine is a promising scaffold for the development of neuroprotective and antitumor drugs - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02558A [pubs.rsc.org]

- 8. [Total synthesis of securinine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. johnwoodgroup.com [johnwoodgroup.com]

- 13. Tubulin-based structure-affinity relationships for antimitotic Vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes & Protocols for the Isolation and Purification of Bioactive Compounds from Virola oleifera

A Note on "Virosine B": Extensive literature searches did not yield specific information on a compound named "this compound" isolated from Virola oleifera. The protocols and data presented below are based on established methodologies for the isolation and purification of known bioactive constituents from Virola oleifera, such as lignans and flavonoids, and serve as a representative guide for researchers.

Introduction

Virola oleifera, a member of the Myristicaceae family, is a tree found in the Amazon rainforest.[1][2][3] Traditionally, it has been used in folk medicine for various ailments.[1][3] Phytochemical investigations of Virola oleifera have revealed the presence of several classes of bioactive compounds, including lignans, flavonoids, tannins, and phenolic acids.[1][3][4] These compounds have shown promising pharmacological activities, such as analgesic and anti-inflammatory effects.[4] This document provides a detailed protocol for the isolation and purification of a target bioactive compound from the leaves of Virola oleifera, which for the purpose of this guide is hypothetically designated as "this compound".

Experimental Protocols

Plant Material Collection and Preparation

A crucial first step in natural product isolation is the proper collection and preparation of the plant material.

-

Collection: Leaves of Virola oleifera should be collected from a mature tree, preferably during the dry season to minimize moisture content.

-

Authentication: A botanist should formally identify a voucher specimen of the plant material, which should then be deposited in a recognized herbarium.

-

Drying: The collected leaves are air-dried in the shade at room temperature for 7-10 days until they are brittle.

-

Grinding: The dried leaves are ground into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Bioactive Compounds

The selection of the extraction solvent is critical and is typically based on the polarity of the target compounds. For a broad range of phytochemicals, a sequential extraction with solvents of increasing polarity is often employed.

Protocol:

-